molecular formula C64H121N21O14 B606757 L-Leucinamide, N-acetyl-L-alanyl-L-seryl-2-methylalanyl-L-leucyl-L-arginyl-L-lysyl-L-leucyl-2-methylalanyl-L-lysyl-L-arginyl-L-leucyl- CAS No. 878009-24-6

L-Leucinamide, N-acetyl-L-alanyl-L-seryl-2-methylalanyl-L-leucyl-L-arginyl-L-lysyl-L-leucyl-2-methylalanyl-L-lysyl-L-arginyl-L-leucyl-

Cat. No. B606757
M. Wt: 1408.8
InChI Key: RPCLHYWMLWFFTE-VKTQGLPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

COG-1410 is a apolipoprotein E (apoE) peptide mimetic containing the amino acid sequence of the receptor-binding domain apoE.

Scientific Research Applications

Peptide Synthesis and Structural Studies

  • Peptide Synthesis Research : Studies on peptide synthesis have explored the creation of complex peptide chains, which include sequences similar to the one . For instance, Wünsch et al. (1971) describe the synthesis of a hexadecapeptideamide fragment of secretin, a hormone involved in the regulation of the digestive system, demonstrating the process of synthesizing long and complex peptides (Wünsch, Wendlberger, & Thamm, 1971).

  • Enzymatic Activity Research : Research into peptidases, enzymes that break down peptides, has involved the use of substrates similar to L-Leucinamide. Gossrau (1977) studied the hydrolysis of various L-amino acid naphthylamides, showing how these substrates help understand enzyme behavior in the body (Gossrau, 1977).

  • Vasoactive Intestinal Peptide Research : Research by Bodanszky et al. (1974) in synthesizing analogs of vasoactive intestinal peptides (VIP) involved creating complex peptide structures, which provide insights into the function and potential therapeutic applications of these peptides (Bodanszky, Lin, & Said, 1974).

Biological and Chemical Interaction Studies

  • Protease Inhibition Studies : Leupeptin, a protease inhibitor with a similar structure, was studied by Hozumi et al. (1972) for its effects in inhibiting tumorigenesis in mouse skin. This research highlights the potential therapeutic applications of peptide-based compounds in cancer treatment (Hozumi, Ogawa, Sugimura, Takeuchi, & Umezawa, 1972).

  • Enthalpy of Dilution and Osmotic Coefficients : Blackburn, Lilley, and Walmsley (1982) investigated the energetics of interactions between N-acetyl amino acid amides and peptide amides in aqueous solutions. Their study provides insights into the behavior of these compounds in solution, which is relevant for understanding the properties of complex peptides like L-Leucinamide (Blackburn, Lilley, & Walmsley, 1982).

  • Aminopeptidase Research : Watson and Lee (1978) isolated aminopeptidases from Histoplasma capsulatum and studied their activity on various amino acid beta-naphthylamides, demonstrating the enzyme's specificity and potential application in understanding fungal biology (Watson & Lee, 1978).

properties

CAS RN

878009-24-6

Product Name

L-Leucinamide, N-acetyl-L-alanyl-L-seryl-2-methylalanyl-L-leucyl-L-arginyl-L-lysyl-L-leucyl-2-methylalanyl-L-lysyl-L-arginyl-L-leucyl-

Molecular Formula

C64H121N21O14

Molecular Weight

1408.8

IUPAC Name

(S)-6-amino-N-((S)-1-(((S)-1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)amino)-5-guanidino-1-oxopentan-2-yl)-2-((5S,8S,11S,14S,20S,23S)-8-(4-aminobutyl)-11-(3-guanidinopropyl)-20-(hydroxymethyl)-5,14-diisobutyl-2,2,17,17,23-pentamethyl-4,7,10,13,16,19,22,25-octaoxo-3,6,9,12,15,18,21,24-octaazahexacosanamido)hexanamide

InChI

InChI=1S/C64H121N21O14/c1-34(2)29-44(49(67)88)78-55(94)45(30-35(3)4)79-53(92)42(24-20-28-73-62(70)71)76-54(93)43(22-16-18-26-66)82-59(98)63(11,12)84-57(96)47(32-37(7)8)80-52(91)40(21-15-17-25-65)75-51(90)41(23-19-27-72-61(68)69)77-56(95)46(31-36(5)6)83-60(99)64(13,14)85-58(97)48(33-86)81-50(89)38(9)74-39(10)87/h34-38,40-48,86H,15-33,65-66H2,1-14H3,(H2,67,88)(H,74,87)(H,75,90)(H,76,93)(H,77,95)(H,78,94)(H,79,92)(H,80,91)(H,81,89)(H,82,98)(H,83,99)(H,84,96)(H,85,97)(H4,68,69,72)(H4,70,71,73)/t38-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1

InChI Key

RPCLHYWMLWFFTE-VKTQGLPSSA-N

SMILES

CC(C)C[C@@H](C(N)=O)NC([C@H](CC(C)C)NC([C@H](CCCNC(N)=N)NC([C@H](CCCCN)NC(C(C)(C)NC([C@H](CC(C)C)NC([C@H](CCCCN)NC([C@H](CCCNC(N)=N)NC([C@H](CC(C)C)NC(C(C)(C)NC([C@H](CO)NC([C@H](C)NC(C)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

COG-1410;  COG 1410;  COG1410; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Leucinamide, N-acetyl-L-alanyl-L-seryl-2-methylalanyl-L-leucyl-L-arginyl-L-lysyl-L-leucyl-2-methylalanyl-L-lysyl-L-arginyl-L-leucyl-
Reactant of Route 2
L-Leucinamide, N-acetyl-L-alanyl-L-seryl-2-methylalanyl-L-leucyl-L-arginyl-L-lysyl-L-leucyl-2-methylalanyl-L-lysyl-L-arginyl-L-leucyl-
Reactant of Route 3
L-Leucinamide, N-acetyl-L-alanyl-L-seryl-2-methylalanyl-L-leucyl-L-arginyl-L-lysyl-L-leucyl-2-methylalanyl-L-lysyl-L-arginyl-L-leucyl-
Reactant of Route 4
L-Leucinamide, N-acetyl-L-alanyl-L-seryl-2-methylalanyl-L-leucyl-L-arginyl-L-lysyl-L-leucyl-2-methylalanyl-L-lysyl-L-arginyl-L-leucyl-
Reactant of Route 5
L-Leucinamide, N-acetyl-L-alanyl-L-seryl-2-methylalanyl-L-leucyl-L-arginyl-L-lysyl-L-leucyl-2-methylalanyl-L-lysyl-L-arginyl-L-leucyl-
Reactant of Route 6
L-Leucinamide, N-acetyl-L-alanyl-L-seryl-2-methylalanyl-L-leucyl-L-arginyl-L-lysyl-L-leucyl-2-methylalanyl-L-lysyl-L-arginyl-L-leucyl-

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